Lipophilicity (logP) Differentiation Relative to the Benzyl-Containing Anti-Inflammatory Prototype
The computed XLogP3 for 2-ethyl-1-methyl-5-nitroindazolinone is 1.7 . In comparison, the structurally related anti-inflammatory prototype VA5-13l (2-benzyl-1-methyl-5-nitroindazolinone) is estimated to have a logP of approximately 3.0–3.5 (estimated by adding the Hansch π-value of benzyl, ~1.8–2.0, to the indazolinone core) . This difference of approximately 1.3–1.8 logP units translates to a ~20–60-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability, metabolic stability, and tissue distribution. In the antichagasic series, activity was shown to depend on an appropriate lipophilicity window provided by the combination of benzyl and simple alkyl substituents , suggesting that the lower logP of the 2-ethyl derivative positions it for applications requiring reduced lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | VA5-13l (2-benzyl-1-methyl-5-nitroindazolinone): estimated logP ~3.0–3.5 |
| Quantified Difference | ΔlogP ≈ 1.3–1.8 (approx. 20–60-fold lower partition coefficient) |
| Conditions | Computed logP (XLogP3); estimated comparator value using fragment-based π-contribution |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific protein binding, making this compound preferable over benzyl analogs for in vitro assays where solubility-limited artifacts are a concern.
- [1] Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] Siverio-Mota D et al. Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. Curr Top Med Chem. 2018;17(30):3236-3248. View Source
- [3] Vega MC et al. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Eur J Med Chem. 2012;58:214-227. View Source
